

The Benzophenone Class of NNRTIs: A Technical Guide for Drug Development Professionals

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Principles, Experimental Evaluation, and Structure-Activity Relationships of Benzophenone-Based Non-Nucleoside Reverse Transcriptase Inhibitors.

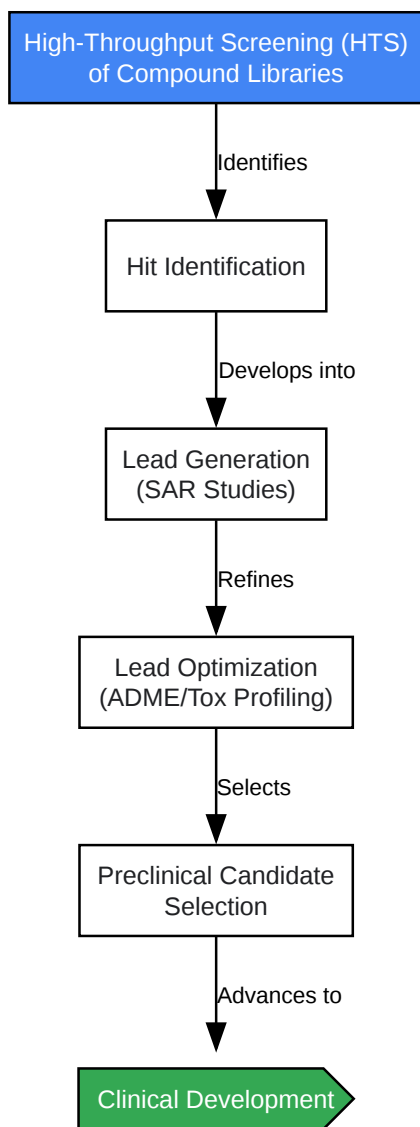
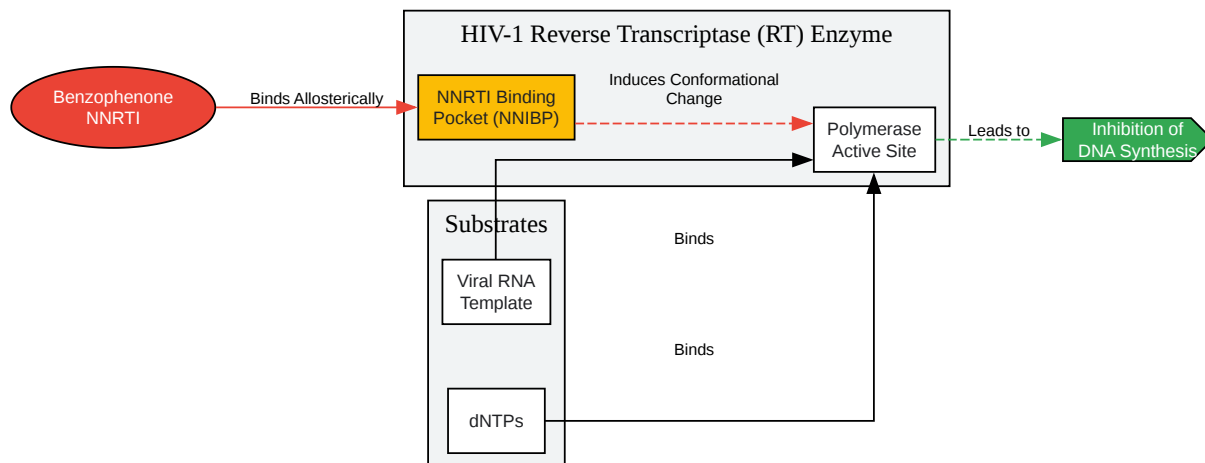
Introduction

The advent of non-nucleoside reverse transcriptase inhibitors (NNRTIs) marked a significant milestone in the management of Human Immunodeficiency Virus Type 1 (HIV-1) infection. These allosteric inhibitors of the viral reverse transcriptase (RT) enzyme have become integral components of highly active antiretroviral therapy (HAART). Among the diverse chemical scaffolds explored for NNRTI activity, the benzophenone class has emerged as a promising chemotype, demonstrating potent antiviral activity against both wild-type and drug-resistant strains of HIV-1. This technical guide provides a comprehensive overview of the benzophenone class of NNRTIs, with a focus on their mechanism of action, structure-activity relationships (SAR), and the experimental protocols crucial for their evaluation and development.

Mechanism of Action

Benzophenone NNRTIs, like other members of this class, are non-competitive inhibitors of HIV-1 RT. They bind to a hydrophobic pocket, known as the NNRTI-binding pocket (NNIBP), located approximately 10 Å from the polymerase active site. This binding event induces a conformational change in the enzyme, which restricts the flexibility of the "thumb" and "finger"

subdomains of the p66 subunit of RT. This allosteric inhibition ultimately prevents the proper positioning of the nucleic acid substrate and the incoming deoxynucleoside triphosphates (dNTPs), thereby halting the process of reverse transcription of the viral RNA genome into proviral DNA.



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